Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate

Description

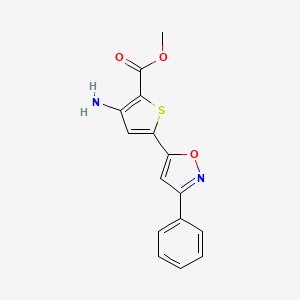

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate is a thiophene-based compound featuring a 3-phenylisoxazole substituent at the 5-position of the thiophene ring. Its molecular formula is C₁₅H₁₂N₂O₃S (MW: 300.33 g/mol), with a ChemSpider ID of 2040530 . The 3-phenylisoxazole group introduces a heterocyclic motif that may enhance π-π stacking interactions and metabolic stability compared to simpler aryl substituents.

Properties

IUPAC Name |

methyl 3-amino-5-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-19-15(18)14-10(16)7-13(21-14)12-8-11(17-20-12)9-5-3-2-4-6-9/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICQQMCAFMVRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC(=NO2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301174861 | |

| Record name | Methyl 3-amino-5-(3-phenyl-5-isoxazolyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301174861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681260-55-9 | |

| Record name | Methyl 3-amino-5-(3-phenyl-5-isoxazolyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681260-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-(3-phenyl-5-isoxazolyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301174861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of intermediate compounds under specific conditions. For instance, the synthesis may start with the preparation of methyl 5-phenylisoxazole-3-carboxylate, which is then reacted with hydrazine hydrate in refluxing methanolic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate has the molecular formula and a molecular weight of approximately 300.34 g/mol. The compound contains a thiophene ring, an isoxazole moiety, and an amino group, which contribute to its diverse biological activities and reactivity in chemical synthesis .

Anticancer Activity

Research indicates that compounds containing isoxazole and thiophene structures exhibit significant anticancer properties. This compound has been studied for its potential as a steroid sulfatase inhibitor, which could be beneficial in treating estrogen-dependent cancers. The inhibition of steroid sulfatase (STS) can block the local production of estrogenic steroids, making this compound a candidate for further investigation in cancer therapy .

Neuroprotective Effects

Emerging research points to the neuroprotective effects of thiophene derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatment .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Coupling Reactions : The amino group can be utilized for coupling with other electrophiles to create more complex molecules.

- Functionalization : The carboxylic acid moiety can be modified to introduce other functional groups, expanding its utility in synthesizing diverse chemical entities.

- Building Block for Drug Development : Its structural features make it a valuable building block for developing new pharmaceuticals targeting specific biological pathways .

Case Study 1: Anticancer Potential

In a study examining the structure–activity relationship (SAR) of similar compounds, researchers synthesized several derivatives of isoxazole-containing thiophenes and evaluated their inhibitory effects on STS. The findings indicated that certain substitutions enhanced anticancer activity significantly, demonstrating the relevance of this compound as a lead compound for further development .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing various thiophene derivatives and assessing their antimicrobial properties against common bacterial strains. The results revealed that specific derivatives exhibited promising antibacterial activity, supporting the hypothesis that this compound could be an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Halogenated analogs (e.g., 4-chloro, 3-bromo) introduce electron-withdrawing effects, which may alter electronic properties and reactivity in subsequent reactions .

Physicochemical Properties

- Solubility : The tert-butyl derivative () is likely more lipophilic due to its aliphatic group, whereas the 3-phenylisoxazole substituent may improve aqueous solubility via polar interactions .

- Stability : Halogenated derivatives (e.g., 4-chloro, 3-bromo) are prone to nucleophilic aromatic substitution, while the isoxazole group’s conjugated system may enhance thermal stability .

Biological Activity

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate, with the CAS number 681260-55-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 300.33 g/mol. The compound consists of a thiophene ring substituted with an amino group and a phenylisoxazole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 681260-55-9 |

| Molecular Formula | C15H12N2O3S |

| Molecular Weight | 300.33 g/mol |

| Structural Features | Thiophene, Amino, Isoxazole |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the amino and phenylisoxazole groups. The specific synthetic routes can vary based on the desired purity and yield.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis, although further research is needed to clarify the exact pathways involved .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation . This inhibition can lead to reduced pain and swelling in animal models of inflammation.

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation .

Case Studies

- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of thiophene compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Anti-inflammatory Mechanism : In an experimental model of arthritis, administration of the compound resulted in a marked reduction in inflammatory markers compared to controls, suggesting potential therapeutic applications in chronic inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, methyl 3-aminothiophene-2-carboxylate derivatives can react with arylboronic acids (e.g., 3-phenylisoxazol-5-yl boronic acid) under Suzuki-Miyaura conditions. Key steps include esterification of the thiophene core and regioselective coupling to introduce the isoxazole moiety . Alternative routes involve cyclization of thiourea intermediates or hydrazine-mediated cyclization to form heterocyclic systems .

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

- Methodological Answer : ¹H NMR analysis detects distinct signals:

- A singlet at δ ~6.8–7.2 ppm for the thiophene proton.

- Aromatic protons of the phenylisoxazole group appear as multiplets at δ ~7.3–8.1 ppm.

- The methyl ester group shows a singlet at δ ~3.8–3.9 ppm.

- The NH₂ group appears as a broad singlet (D₂O-exchangeable) at δ ~5.5 ppm.

Discrepancies in peak splitting (e.g., unexpected coupling) may indicate regiochemical impurities .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel (eluents: cyclohexane/ethyl acetate gradients) is standard. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients improves purity. Recrystallization from ethanol or DCM/hexane mixtures enhances crystallinity .

Q. How is X-ray crystallography utilized to resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) confirms bond lengths, angles, and torsion angles. For example, the thiophene-isoxazole dihedral angle (~15–25°) and hydrogen-bonding networks (N–H⋯O) are critical for validating the structure .

Q. What analytical techniques assess purity and stability?

- Methodological Answer : HPLC with UV detection (λ = 254 nm) quantifies purity (>95%). Stability studies under ambient light, humidity, and temperature (via TGA/DSC) identify degradation pathways. Mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling conditions be optimized for higher yields?

- Methodological Answer :

- Catalyst : Use Pd(PPh₃)₄ (2–5 mol%) for better stability.

- Base : K₂CO₃ or Cs₂CO₃ (2 equiv) in THF/water (3:1) enhances reactivity.

- Temperature : 80–100°C under microwave irradiation reduces reaction time (2–6 h vs. 24 h conventionally).

- Monitoring : TLC (Rf ~0.3 in 7:3 hexane/EtOAc) tracks progress. Post-reaction, chelate scavengers (e.g., SiliaMetS Thiol) remove residual Pd .

Q. How to address discrepancies in spectral data during characterization?

- Methodological Answer :

- Contradictory ¹H NMR Signals : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism. For example, enamine-imine tautomerism in the thiophene core may shift NH₂ peaks.

- Mass Spec Anomalies : Isotopic patterns (e.g., chlorine in analogs) must align with theoretical distributions. Use high-resolution MS to distinguish [M+Na]⁺ from adducts .

Q. What computational methods predict reactivity and electronic properties?

- Methodological Answer : DFT studies (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the amino group’s lone pair (HOMO) directs electrophilic substitution at the thiophene C5 position. TD-DFT calculates UV-Vis spectra (λmax ~320 nm) for photophysical applications .

Q. How to perform post-synthetic modifications on this scaffold?

- Methodological Answer :

- Functionalization : The NH₂ group undergoes acylation (e.g., acetic anhydride) or sulfonation.

- Cyclization : Hydrazine hydrate converts ester groups to hydrazides, enabling pyrimidine ring formation.

- Crosslinking : Microwave-assisted alkylation (e.g., ethyl bromoacetate) introduces carboxamide side chains .

Q. What mechanistic insights explain regioselectivity in cyclization reactions?

- Methodological Answer :

Intramolecular cyclization (e.g., with thiophosgene) favors 5-membered rings due to Baldwin’s rules. The amino group’s nucleophilicity attacks electrophilic carbons (e.g., isothiocyanate intermediates), forming thiazole or pyrimidine fused systems. Solvent polarity (DMF vs. chloroform) modulates transition-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.